(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a chiral cyclopropane derivative with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common approach is the reaction of a pyridine derivative with a cyclopropane precursor under specific conditions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The pyridine moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
- (1S,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
- (1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
Uniqueness
(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and properties compared to its diastereomers and enantiomers.
Properties
CAS No. |
922339-87-5 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(1R,2R)-2-methyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-8-5-10(8,11)7-13-9-3-2-4-12-6-9/h2-4,6,8H,5,7,11H2,1H3/t8-,10+/m1/s1 |
InChI Key |
NYTOOMZSUWOODS-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]1(COC2=CN=CC=C2)N |
Canonical SMILES |
CC1CC1(COC2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.